molecular formula C10H17NO2 B11945972 ethyl (2Z)-2-azepanylideneethanoate

ethyl (2Z)-2-azepanylideneethanoate

Cat. No.: B11945972
M. Wt: 183.25 g/mol
InChI Key: BRZCSNCXDNQBNN-HJWRWDBZSA-N
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Description

Ethyl (2Z)-2-azepanylideneethanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound features a seven-membered azepane ring, which is relatively rare and interesting in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-2-azepanylideneethanoate can be synthesized through the esterification of azepane-2-carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can help in achieving higher yields. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-azepanylideneethanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to form azepane-2-carboxylic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Azepane-2-carboxylic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2Z)-2-azepanylideneethanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism by which ethyl (2Z)-2-azepanylideneethanoate exerts its effects involves interactions with various molecular targets. The ester functional group can undergo hydrolysis in biological systems, releasing azepane-2-carboxylic acid and ethanol. These products can then interact with cellular pathways, potentially leading to biological effects such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar functional group but lacks the azepane ring.

    Methyl (2Z)-2-azepanylideneethanoate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl (2E)-2-azepanylideneethanoate: Geometric isomer with the E configuration.

Uniqueness

This compound is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties. The Z configuration also influences its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl (2Z)-2-(azepan-2-ylidene)acetate

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)8-9-6-4-3-5-7-11-9/h8,11H,2-7H2,1H3/b9-8-

InChI Key

BRZCSNCXDNQBNN-HJWRWDBZSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/CCCCCN1

Canonical SMILES

CCOC(=O)C=C1CCCCCN1

Origin of Product

United States

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